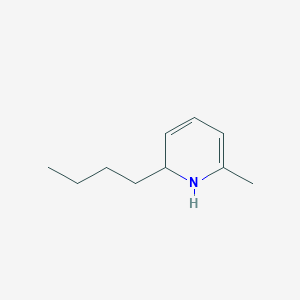
2-Butyl-6-methyl-1,2-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-methyl-1,2-dihydropyridine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are widely recognized for their applications in pharmaceuticals, particularly as calcium channel blockers. These compounds are characterized by their partially saturated pyridine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2-Butyl-6-methyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method is the Hantzsch dihydropyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and ethanol. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, such as using microwave irradiation or ultrasonic irradiation to enhance reaction rates and efficiency .
Chemical Reactions Analysis
2-Butyl-6-methyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.
Scientific Research Applications
Cardiovascular Health
- Calcium Channel Blockers : Compounds in the 1,2-dihydropyridine family are known for their role as calcium channel blockers, which are crucial in managing hypertension and angina. The structural modifications in 2-butyl-6-methyl-1,2-dihydropyridine may enhance its efficacy and selectivity as a calcium antagonist .
- Neuroprotective Effects : Recent studies suggest that derivatives of 1,2-dihydropyridines can exhibit neuroprotective properties. This is particularly relevant in conditions such as stroke and neurodegenerative diseases where calcium influx plays a detrimental role .
Antimicrobial Activity
Research indicates that this compound derivatives possess antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Table of Synthesis Methods
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| One-pot synthesis | Aldehyde + Amine + Catalyst | >80% | |
| Palladium-catalyzed reactions | Boronic acid + Dihydropyridine | High yield |
Case Study 1: Neuroprotection in Animal Models
A study demonstrated that derivatives of 1,2-dihydropyridines improved recovery outcomes in animal models of ischemic stroke. The compounds were shown to reduce neuronal death and improve functional recovery post-injury by modulating calcium signaling pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations comparable to established treatments like amoxicillin. This positions it as a potential candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of 2-Butyl-6-methyl-1,2-dihydropyridine involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents.
Comparison with Similar Compounds
2-Butyl-6-methyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and nimodipine. While all these compounds share a common dihydropyridine core, they differ in their substituents, which influence their pharmacokinetic and pharmacodynamic properties . For example:
Nifedipine: Known for its rapid onset of action and short half-life.
Amlodipine: Characterized by its long duration of action and once-daily dosing.
Nimodipine: Notable for its ability to cross the blood-brain barrier and its use in treating cerebral vasospasm.
The unique butyl and methyl substituents on this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-butyl-6-methyl-1,2-dihydropyridine |
InChI |
InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8,10-11H,3-4,7H2,1-2H3 |
InChI Key |
SKOIAXKICMRYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=CC=C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















